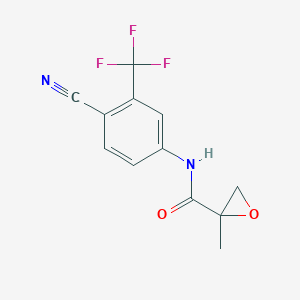

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide

Description

Propriétés

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUQTWDUTIAAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436169 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90357-51-0 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of N-(3-Trifluoromethyl-4-Cyanophenyl)methacrylamide

The preparation begins with the reaction of 4-amino-2-trifluoromethylbenzonitrile (Compound IV) and methacryloyl chloride (Compound III) in dimethylacetamide (DMA) at 5°C. This step forms N-(3-trifluoromethyl-4-cyanophenyl)methacrylamide (Compound V), a key precursor. The reaction typically achieves yields exceeding 85% under controlled conditions.

Epoxidation Using m-Chloroperbenzoic Acid (MCPBA)

The methacrylamide derivative undergoes epoxidation with m-chloroperbenzoic acid (MCPBA) in 1,1,1-trichloroethane at reflux temperatures (80–110°C). Stabilizers like 2,5-di-tert-butyl-methylphenol are added to mitigate explosive risks associated with MCPBA. This step generates the target epoxide with a yield of 70–75%, though scalability is limited by safety concerns.

Reaction Optimization

-

Temperature : Elevated temperatures (≥80°C) accelerate epoxidation but increase decomposition risks.

-

Solvent : 1,1,1-Trichloroethane enhances MCPBA solubility but poses environmental hazards.

-

Safety Protocols : Strict temperature control and stabilizers are mandatory to prevent runaway reactions.

Alternative Dioxathiolane Pathway

Formation of 4-Chlorocarbonyl-4-methyl-1,3,2-dioxathiolane-2-one

A safer alternative involves converting 2,3-dihydroxy-2-methyl-propionic acid (Compound VII) to its acid chloride using thionyl chloride in toluene with pyridine as a base. This yields 4-chlorocarbonyl-4-methyl-1,3,2-dioxathiolane-2-one (Compound VI), which is purified via distillation.

Coupling with 4-Cyano-3-Trifluoromethyl-Aniline

Compound VI reacts with 4-cyano-3-trifluoromethyl-aniline in dichloromethane at -20°C to -10°C, facilitated by triethylamine. The resulting dioxathiolane derivative is hydrolyzed in aqueous tetrahydrofuran (THF) under basic conditions to form N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methyl-propionamide (Compound IV).

Epoxide Formation via Sulfonylation and Oxidation

Compound IV undergoes sulfonylation with methanesulfonyl chloride, followed by ring-opening with 4-fluorothiophenol and oxidation to yield the final epoxide. This method avoids hazardous MCPBA but involves multi-step synthesis, reducing overall yield to 60–65%.

Comparative Analysis of Preparation Methods

| Parameter | Traditional Epoxidation | Dioxathiolane Pathway |

|---|---|---|

| Key Reagents | MCPBA, 1,1,1-Trichloroethane | Thionyl chloride, Methanesulfonyl chloride |

| Reaction Steps | 2 | 5 |

| Yield | 70–75% | 60–65% |

| Safety Risks | High (explosive intermediates) | Moderate (toxic solvents) |

| Industrial Scalability | Limited | Feasible with optimization |

Characterization and Quality Control

The epoxide is characterized by:

Purity is ensured via HPLC, with residual solvents (e.g., DMA) limited to <0.1% per ICH guidelines.

Industrial and Environmental Considerations

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide is primarily recognized as an intermediate in the synthesis of bicalutamide, a well-known non-steroidal anti-androgen used in the treatment of prostate cancer. The compound serves as a critical precursor that facilitates the formation of bicalutamide through various chemical reactions, highlighting its significance in medicinal chemistry .

Anticancer Research

Due to its role in synthesizing bicalutamide, this compound is also relevant in broader anticancer research. Studies have demonstrated that bicalutamide effectively inhibits androgen receptors, making it a vital component in therapeutic protocols for hormone-sensitive cancers . The structural characteristics of this compound contribute to its efficacy in these applications.

Reactive Intermediates

This compound acts as a reactive intermediate in various organic synthesis processes. Its epoxide functionality allows it to participate in nucleophilic addition reactions, making it useful for creating more complex organic molecules. The trifluoromethyl and cyano groups enhance its reactivity and selectivity, which are advantageous in synthetic pathways .

Material Science

In material science, compounds like this compound can be utilized for developing specialty polymers and coatings due to their unique chemical properties. The incorporation of fluorinated groups often imparts desirable characteristics such as increased thermal stability and chemical resistance .

Case Studies and Research Findings

Mécanisme D'action

Le baloxavir marboxil est un inhibiteur de l’endonucléase dépendante du capuchon. Après administration, il est hydrolysé en acide baloxavir, qui inhibe la protéine acide polymérase du virus de la grippe . Cette inhibition empêche le virus de répliquer son ARN, réduisant ainsi la prolifération virale et atténuant les symptômes .

Composés similaires :

Oseltamivir : Un autre antiviral utilisé pour traiter la grippe, mais il agit en inhibant la neuraminidase.

Zanamivir : Semblable à l’oseltamivir, il inhibe également la neuraminidase, mais il est administré par inhalation.

Unicité du baloxavir marboxil :

- Le baloxavir marboxil est unique dans son mécanisme d’action en tant qu’inhibiteur de l’endonucléase dépendante du capuchon, qui diffère de l’inhibition de la neuraminidase observée avec l’oseltamivir et le zanamivir .

- Il est efficace contre les souches de grippe résistantes aux autres médicaments antiviraux .

Le baloxavir marboxil représente une avancée significative dans le traitement de la grippe, offrant un nouveau mécanisme d’action et des méthodes de production efficaces. Ses propriétés et applications uniques en font un composé précieux en recherche médicale et scientifique.

Comparaison Avec Des Composés Similaires

Bicalutamide Derivatives and PROTAC Analogs

Structurally Similar Compounds (Non-PROTAC)

Key Research Findings

Epoxide Reactivity : The oxirane ring in the target compound enables ring-opening reactions for PROTAC synthesis, critical for linking to E3 ligase ligands .

Degradation Pathways: Hydrolysis of the epoxide generates diol impurities (e.g., Catalog No. PA 02 0361003), necessitating strict storage conditions (inert atmosphere, room temperature) .

Structural-Activity Relationship (SAR) :

Activité Biologique

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, commonly referred to as a bicalutamide intermediate, is a compound with significant biological activity, particularly in the context of androgen receptor modulation. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 270.21 g/mol

- CAS Number : 90357-51-0

- Purity : >95% (GC)

Structural Characteristics

The structure of this compound features a trifluoromethyl group and a cyano group on the aromatic ring, which are known to enhance the biological activity of compounds. The presence of these functional groups contributes to its ability to interact with biological targets effectively.

The compound acts primarily as an androgen receptor modulator. It is structurally related to bicalutamide, an established non-steroidal anti-androgen used in prostate cancer treatment. The mechanism involves binding to androgen receptors and inhibiting their activity, thereby affecting testosterone-related pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits high binding affinity for androgen receptors. For instance, it has been reported that this compound can inhibit androgen-induced cell proliferation in prostate cancer cell lines, showcasing its potential as an anti-cancer agent .

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of this compound:

- Study on Male Rats : In a study using castrated male rats, the compound showed significant suppression of luteinizing hormone (LH) levels and reduced prostate size at doses greater than 0.1 mg/day. This indicates its effectiveness in reducing androgenic activity .

- Reversibility of Effects : Notably, after cessation of treatment with this compound, normal fertility was restored within 100 days, suggesting that its effects are reversible and may be suitable for temporary hormonal contraception .

Case Study 1: Hormonal Contraception

A notable case study involved the administration of this compound in combination with estradiol benzoate (EB) to male rats. The results indicated that four out of six treated animals exhibited no sperm production during mating trials, demonstrating its potential for use in male hormonal contraception .

Case Study 2: Prostate Cancer Treatment

In another study focusing on prostate cancer treatment, the compound was evaluated for its ability to modulate androgen receptor activity. Results showed that it effectively inhibited tumor growth in androgen-sensitive prostate cancer models, reinforcing its therapeutic potential .

Table 1: Summary of Biological Activity Studies

| Study Type | Model | Dose Range | Key Findings |

|---|---|---|---|

| In Vitro | Prostate Cancer Cells | N/A | Inhibition of cell proliferation |

| In Vivo | Castrated Male Rats | >0.1 mg/day | Suppression of LH; reduced prostate size |

| Hormonal Contraception | Male Rats | EB + Compound | No sperm production in 4/6 animals |

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 270.21 g/mol |

| CAS Number | 90357-51-0 |

| Purity | >95% (GC) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, and how are yields maximized?

- Methodological Answer : The compound is synthesized via epoxide formation from precursors under inert conditions (argon atmosphere). A reported procedure involves reacting 1.56 mmol of the precursor in anhydrous THF, followed by overnight stirring, extraction with ethyl acetate, and purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 1:2 v/v), yielding 63% as a white solid . Alternative methods achieve 86% yield using similar column chromatography but with CDCl3 for NMR validation (δ 1.68 ppm for methyl groups) .

Q. How is enantiomeric purity assessed for this compound using HPLC?

- Methodological Answer : Direct high-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomers. For analogs, methods involve isocratic elution with acetonitrile/water mixtures and UV detection at 254 nm. Retention times and peak area ratios determine enantiomeric excess, critical for pharmacological studies .

Q. What spectroscopic techniques validate the structural integrity of the compound?

- Methodological Answer : ¹H NMR (e.g., δ 8.38 ppm for aromatic protons) and ¹³C NMR confirm the oxirane ring and trifluoromethyl substitution . Mass spectrometry (MS) identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns, while IR spectroscopy verifies carbonyl (C=O) and cyano (C≡N) groups .

Advanced Research Questions

Q. How does the epoxide ring in this compound facilitate its use in PROTACs for androgen receptor degradation?

- Methodological Answer : The epoxide’s electrophilic nature allows nucleophilic attack by thiols or phenols in PROTAC linker design. For example, reaction with 4-fluorophenylthiol in anhydrous DMF forms thioether derivatives (e.g., compound 7a), which are purified via column chromatography and characterized by NMR. These derivatives bind E3 ligases, enabling targeted protein degradation .

Q. What computational strategies predict the stability of crystalline polymorphs of this compound?

- Methodological Answer : Density functional theory (DFT) calculates lattice energies and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). X-ray crystallography (e.g., SHELX refinement) resolves polymorphic structures, with unit cell parameters (a=5.980 Å, β=96.1°) and space group assignments (P21) guiding stability predictions .

Q. How are pharmacokinetic properties (ADME) evaluated for this compound in preclinical models?

- Methodological Answer : Radiolabeled analogs are administered to rats, with plasma and tissue samples analyzed via LC-MS/MS. Key parameters include bioavailability (Cₘₐₓ), half-life (t₁/₂), and metabolic pathways (e.g., cytochrome P450 oxidation). Excretion studies quantify metabolites in urine and feces .

Contradictions and Limitations

- Stereochemical Purity : While describes HPLC enantioseparation, highlights challenges in isolating pure enantiomers due to racemization risks during synthesis.

- Polymorph Stability : reports crystalline forms of analogs, but no direct data exists for the target compound, necessitating extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.